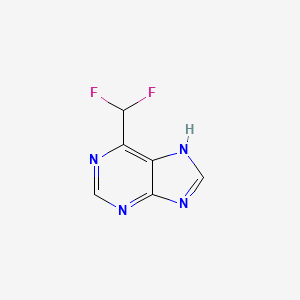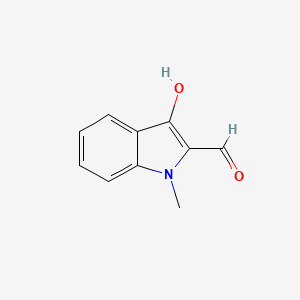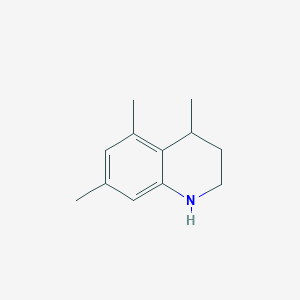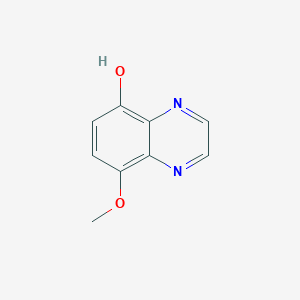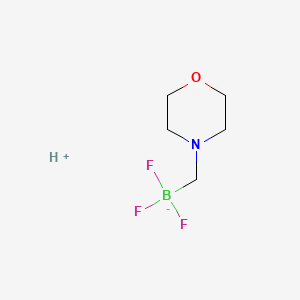
Hydrogen trifluoro(morpholinomethyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen trifluoro(morpholinomethyl)borate is a chemical compound with the molecular formula C5H11BF3NO It is known for its unique structure, which includes a boron atom bonded to a trifluoromethyl group and a morpholinomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrogen trifluoro(morpholinomethyl)borate can be synthesized through several methods. One common approach involves the reaction of morpholine with boron trifluoride in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through crystallization or distillation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen trifluoro(morpholinomethyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to yield boron hydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds. These products have diverse applications in materials science and catalysis .
Wissenschaftliche Forschungsanwendungen
Hydrogen trifluoro(morpholinomethyl)borate has several scientific research applications:
Wirkmechanismus
The mechanism by which hydrogen trifluoro(morpholinomethyl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The morpholinomethyl group provides additional functional sites for interaction with other molecules, facilitating complex formation and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(morpholinomethyl)borate
- Sodium trifluoro(morpholinomethyl)borate
- Lithium trifluoro(morpholinomethyl)borate
Uniqueness
Hydrogen trifluoro(morpholinomethyl)borate is unique due to its specific combination of a trifluoromethyl group and a morpholinomethyl group bonded to a boron atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C5H11BF3NO |
|---|---|
Molekulargewicht |
168.96 g/mol |
IUPAC-Name |
hydron;trifluoro(morpholin-4-ylmethyl)boranuide |
InChI |
InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |
InChI-Schlüssel |
FQKLIGKQQGNVHW-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].[B-](CN1CCOCC1)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


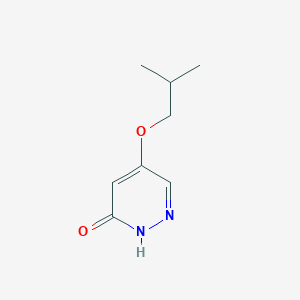
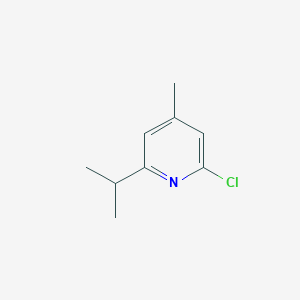
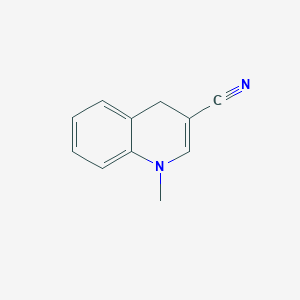
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
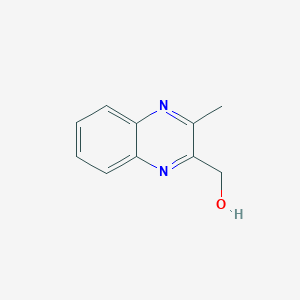
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
